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Compound of Interest

Compound Name: cis-Crotonaldehyde

Cat. No.: B231344 Get Quote

For researchers, scientists, and drug development professionals, understanding the

toxicological profile of reactive aldehydes is paramount. This guide provides a comparative

analysis of the toxicity of crotonaldehyde isomers, focusing on the readily available data for

commercial-grade crotonaldehyde, which consists predominantly of the trans-isomer.

Due to a significant lack of publicly available toxicological data for pure cis-crotonaldehyde,

this guide will focus on the well-documented toxicity of the commercial mixture (>95% trans-

crotonaldehyde) and the trans-isomer. It is widely expected that the toxicological profile of the

cis-isomer is similar due to reactive mechanisms, but direct comparative data is not available.

[1][2]

Executive Summary
Crotonaldehyde is a reactive α,β-unsaturated aldehyde that demonstrates significant toxicity

across various models. Its primary mechanisms of toxicity involve the depletion of cellular

glutathione (GSH) and the formation of DNA adducts, leading to oxidative stress, cytotoxicity,

and genotoxicity. The available data, primarily from studies on the trans-isomer and commercial

mixtures, indicate high acute toxicity via oral, dermal, and inhalation routes. Furthermore,

crotonaldehyde is genotoxic, inducing mutations and chromosomal damage.

Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for commercial

crotonaldehyde (predominantly trans-isomer).
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Table 1: Acute Toxicity of Commercial Crotonaldehyde

Parameter Species
Route of
Administration

Value Reference(s)

LD50 Rat Oral
174 - 300 mg/kg

bw
[1]

LD50 Mouse Oral
104 - 240 mg/kg

bw
[1]

LD50 Rabbit Dermal
128 - 380 mg/kg

bw
[1]

LD50 Guinea Pig Dermal 26 mg/kg bw [1]

LC50 (4 hours) Rat Inhalation 69 - 120 ppm [1]

Table 2: Genotoxicity of Crotonaldehyde

Assay System
Metabolic
Activation

Result Reference(s)

Bacterial

Reverse

Mutation (Ames)

S. typhimurium

TA100
With & Without Positive [3]

Sister Chromatid

Exchange

Human

Lymphocytes
- Positive [4]

Micronucleus

Induction

Human

Lymphocytes
- Positive [4]

Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on established

OECD guidelines.
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Acute Oral Toxicity (LD50) - OECD Guideline 420 (Fixed
Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following a single oral

administration.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically females, are used.

Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are

provided ad libitum, with fasting overnight before dosing.

Dose Administration: The test substance is administered by gavage using a stomach tube. A

range of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) is used.

Procedure: A sighting study is first conducted to determine the appropriate starting dose.

Subsequently, the main study involves dosing animals sequentially at the fixed dose levels.

The response of each animal determines the dose for the next.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days. A gross necropsy is performed on all animals at the end of the

study.

Data Analysis: The LD50 is estimated based on the observed mortality at the different dose

levels.

Acute Inhalation Toxicity (LC50) - OECD Guideline 403
This guideline describes the procedures to assess the toxicity of a substance upon inhalation.

Test Animals: Young adult rats are the preferred species.

Exposure System: A dynamic inhalation exposure system is used to generate a stable and

uniform concentration of the test substance in the air.
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Procedure: Animals are exposed to the test substance for a fixed period, typically 4 hours. A

range of concentrations is tested.

Observations: Animals are monitored for signs of toxicity during and after exposure for a

period of at least 14 days. Body weight is recorded, and a full necropsy is performed.

Data Analysis: The LC50, the concentration causing mortality in 50% of the test animals, is

calculated.

Bacterial Reverse Mutation Assay (Ames Test) - OECD
Guideline 471
This in vitro assay is used to detect gene mutations.

Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are

used.

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from rat liver.

Procedure: The tester strains are exposed to various concentrations of the test substance. In

the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed

with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation

method, the mixture is incubated before plating.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have regained the ability to

synthesize the required amino acid) is counted. A substance is considered mutagenic if it

causes a dose-dependent increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test - OECD
Guideline 487
This test detects chromosomal damage.
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Cell Cultures: Mammalian cells, such as human peripheral blood lymphocytes or Chinese

Hamster Ovary (CHO) cells, are used.

Treatment: Cell cultures are exposed to the test substance at various concentrations, with

and without metabolic activation (S9 mix).

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells. This allows for the identification of cells that have completed one nuclear

division.

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the cytoplasm

and nuclei.

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal

fragments or whole chromosomes) in binucleated cells is determined by microscopic

examination. An increase in micronucleus frequency indicates genotoxic potential.

Mandatory Visualizations
Signaling Pathway of Crotonaldehyde-Induced Toxicity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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